molecular formula C14H12Br2O B3217165 (1S)-2-bromo-1-[4-(4-bromophenyl)phenyl]ethan-1-ol CAS No. 1175845-77-8

(1S)-2-bromo-1-[4-(4-bromophenyl)phenyl]ethan-1-ol

Cat. No.: B3217165
CAS No.: 1175845-77-8
M. Wt: 356.05 g/mol
InChI Key: PLTGAIHLMULDMP-CQSZACIVSA-N
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Description

Role of Chiral Halohydrins as Key Precursors in Enantioselective Transformations

Chiral halohydrins are highly valued synthetic intermediates due to their ability to undergo a range of stereospecific reactions. The vicinal arrangement of a halogen and a hydroxyl group allows for facile conversion to other functional groups, making them precursors to chiral epoxides, amino alcohols, and other valuable molecules.

The synthetic utility of chiral halohydrins is primarily derived from their participation in intramolecular substitution reactions. Treatment of a halohydrin with a base can lead to the formation of an epoxide through an intramolecular Williamson ether synthesis. This transformation occurs with inversion of configuration at the carbon atom bearing the halogen, thus allowing for the stereocontrolled synthesis of epoxides. These epoxides are, in turn, versatile electrophiles that can be opened by a variety of nucleophiles to generate a diverse array of enantiomerically enriched products.

Moreover, the hydroxyl and halogen moieties of chiral halohydrins can be independently manipulated. The hydroxyl group can be protected, oxidized, or converted into a better leaving group, while the halogen can be displaced by a wide range of nucleophiles. This orthogonal reactivity provides chemists with a powerful tool for the construction of complex chiral molecules. Microbial halohydrin dehalogenases are also utilized for the production of optically pure epoxides and halohydrins. nih.gov

Strategic Importance of the Biphenyl (B1667301) Scaffold in Synthetic Chemistry

The biphenyl scaffold, a structural motif consisting of two phenyl rings connected by a single bond, is a privileged structure in medicinal chemistry and materials science. doaj.orgconsensus.app Its incorporation into organic molecules can impart a range of desirable properties, including conformational rigidity, thermal stability, and unique electronic characteristics. The biphenyl unit is found in numerous natural products, pharmaceuticals, and advanced materials. bohrium.comrsc.org

From a synthetic standpoint, the biphenyl scaffold offers several advantages. The two phenyl rings can be functionalized independently, allowing for the introduction of various substituents to fine-tune the molecule's properties. The rotational barrier around the bond connecting the two rings can lead to atropisomerism if the ortho positions are suitably substituted, providing an additional element of chirality.

The presence of the biphenyl moiety in (1S)-2-bromo-1-[4-(4-bromophenyl)phenyl]ethan-1-ol makes this compound a valuable precursor for the synthesis of molecules with potential applications in areas such as liquid crystals, organic light-emitting diodes (OLEDs), and pharmaceuticals. rsc.org The bromophenyl substituent on one of the phenyl rings provides a handle for further cross-coupling reactions, enabling the construction of even more complex and extended molecular frameworks.

Positioning of this compound within Contemporary Asymmetric Synthesis Research

This compound represents a convergence of several key areas in contemporary asymmetric synthesis. The synthesis of such chiral halohydrins is often achieved through the enantioselective reduction of the corresponding α-bromoketone, 2-bromo-1-[4-(4-bromophenyl)phenyl]ethanone. This transformation can be accomplished using a variety of methods, including stoichiometric chiral reducing agents, catalytic asymmetric hydrogenation, and biocatalytic reductions.

The development of efficient and highly selective methods for the synthesis of chiral alcohols from prochiral ketones is a major focus of modern organic chemistry. wikipedia.org The successful synthesis of this compound in high enantiomeric purity would be a testament to the power of these modern synthetic methods.

Once obtained, this chiral building block can be utilized in the synthesis of a wide range of target molecules. For example, it could serve as a key intermediate in the synthesis of chiral ligands for asymmetric catalysis, bioactive molecules for drug discovery, or advanced materials with specific chiroptical properties. The combination of a chiral center, a reactive halohydrin functionality, and a versatile biphenyl scaffold makes this compound a valuable tool for synthetic chemists.

Historical Development of Methodologies for Chiral Alcohol Synthesis

The synthesis of chiral alcohols has a rich history, with early methods relying on the resolution of racemic mixtures. chiralpedia.com While effective, this approach is inherently inefficient as it discards at least 50% of the material. The desire for more efficient methods led to the development of asymmetric synthesis, which aims to directly produce a single enantiomer of a chiral molecule. researchgate.net

Early examples of asymmetric synthesis often involved the use of chiral auxiliaries, which are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. While successful, this approach requires additional steps for the attachment and removal of the auxiliary.

A major breakthrough in the field was the development of catalytic asymmetric reactions. chiralpedia.com These reactions utilize a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. The development of chiral ligands for transition metal catalysts and the emergence of organocatalysis have revolutionized the synthesis of chiral alcohols.

The enantioselective reduction of prochiral ketones has been a particularly fruitful area of research. A wide range of chiral catalysts and reagents have been developed for this transformation, including those based on boron, aluminum, and transition metals such as ruthenium and rhodium. wikipedia.orguwindsor.ca Biocatalysis, using enzymes such as alcohol dehydrogenases, has also emerged as a powerful and environmentally friendly method for the synthesis of chiral alcohols. almacgroup.com The synthesis of this compound would likely employ one of these modern, highly efficient methods.

Data Tables

Table 1: Properties of this compound

PropertyValue
CAS Number1175845-77-8
Molecular FormulaC14H12Br2O
Molar Mass356.06 g/mol
Predicted Density1.654 ± 0.06 g/cm³
Predicted Boiling Point434.7 ± 40.0 °C

Data sourced from ChemBK.

Table 2: Related Compounds and Precursors

Compound NameCAS NumberMolecular FormulaRole
2-Bromo-1-(4-bromophenyl)ethan-1-one99-73-0C8H6Br2OPrecursor (α-bromoketone)
4-Bromobiphenyl92-66-0C12H9BrStarting material component
2-Bromoacetophenone70-11-1C8H7BrORelated α-bromoketone

Data sourced from various chemical suppliers and databases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-2-bromo-1-[4-(4-bromophenyl)phenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Br2O/c15-9-14(17)12-3-1-10(2-4-12)11-5-7-13(16)8-6-11/h1-8,14,17H,9H2/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTGAIHLMULDMP-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Br)C(CBr)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Br)[C@@H](CBr)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1s 2 Bromo 1 4 4 Bromophenyl Phenyl Ethan 1 Ol

Precursor Synthesis and Aromatic Functionalization

The initial phase of the synthesis focuses on assembling the key precursors, which involves the formation of the biaryl scaffold and its subsequent functionalization to prepare for the crucial stereoselective reduction step.

Strategies for the Construction of the 4-(4-Bromophenyl)phenyl Moiety

The formation of the C-C bond between the two phenyl rings is a critical step in building the molecular backbone. Palladium-catalyzed cross-coupling reactions are the predominant methods for this transformation.

The Suzuki-Miyaura coupling is a highly efficient and widely used method for the synthesis of biaryl compounds. This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. To construct the 4-(4-bromophenyl)phenyl moiety, a common approach is the reaction of 4-bromophenylboronic acid with 1,4-dibromobenzene.

The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base. mdpi.com The choice of base and solvent is crucial for achieving high yields. Various bases, including potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄), are used to facilitate the transmetalation step. mdpi.com The reaction is generally carried out in a mixture of an organic solvent (like 1,4-dioxane, toluene, or dimethylformamide) and water.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling

Reactant A Reactant B Catalyst (mol%) Base Solvent Temperature (°C)
4-Bromophenylboronic acid 1,4-Dibromobenzene Pd(PPh₃)₄ (5%) K₃PO₄ 1,4-Dioxane/H₂O 80-100
4-Bromobenzeneboronic acid pinacol (B44631) ester 1,4-Dibromobenzene Pd(dppf)Cl₂ (3%) K₂CO₃ Toluene/H₂O 90

The reaction mechanism involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronate complex and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

While the Suzuki-Miyaura coupling is prevalent, other metal-catalyzed reactions can also be employed for the synthesis of biaryl systems. These include:

Stille Coupling: This reaction couples an organotin compound with an organohalide, catalyzed by palladium.

Heck Coupling: This involves the reaction of an alkene with an aryl halide. While not a direct coupling of two aryl rings, it can be used to synthesize precursors that are later converted to the biaryl system.

Negishi Coupling: This method utilizes an organozinc reagent that couples with an organohalide, typically catalyzed by nickel or palladium.

Hiyama Coupling: This reaction employs an organosilicon compound to couple with an organohalide in the presence of a palladium catalyst and an activator, such as a fluoride (B91410) source.

These alternatives offer different scopes in terms of functional group tolerance and reaction conditions but are generally less favored than the Suzuki coupling for this specific transformation due to the stability and low toxicity of the boronic acid reagents.

Synthesis of Prochiral Carbonyl Intermediates (e.g., 2-Bromo-1-[4-(4-bromophenyl)phenyl]ethanone or related acetophenones)

Once the 4-(4-bromophenyl)phenyl (or 4-bromo-1,1'-biphenyl) core is synthesized, the next step is the introduction of a 2-bromoacetyl group to create the prochiral ketone, 2-bromo-1-[4-(4-bromophenyl)phenyl]ethanone . This is typically achieved in a two-step sequence.

First, a Friedel-Crafts acylation is performed on the 4-bromo-1,1'-biphenyl. The biphenyl (B1667301) is reacted with either acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield 1-[4-(4-bromophenyl)phenyl]ethanone. The acylation occurs regioselectively at the 4'-position of the biphenyl system, which is para to the existing bromo-substituted phenyl group.

The second step is the α-bromination of the resulting acetophenone (B1666503) derivative to introduce the bromine atom on the methyl group, yielding the target prochiral α-bromoketone. rsc.org

Chemo- and Regioselective Bromination Approaches for the Ethane Moiety

The selective bromination of the methyl group of 1-[4-(4-bromophenyl)phenyl]ethanone is crucial for forming the desired intermediate. This reaction must be regioselective for the α-position of the ketone.

Several brominating agents can be used for this transformation:

Bromine (Br₂): The reaction can be carried out using elemental bromine in a suitable solvent like acetic acid, methanol, or chloroform. An acid catalyst is sometimes employed.

N-Bromosuccinimide (NBS): NBS is a common and convenient reagent for allylic and benzylic brominations, as well as for the α-bromination of ketones, often initiated by a radical initiator or light.

Cupric Bromide (CuBr₂): Refluxing the ketone with CuBr₂ in a solvent mixture such as chloroform-ethyl acetate (B1210297) provides a heterogeneous and often cleaner method for α-bromination.

These methods yield 2-bromo-1-[4-(4-bromophenyl)phenyl]ethanone , the key prochiral precursor for the final stereoselective step. rsc.orgsigmaaldrich.combroadpharm.com

Enantioselective Reduction Strategies for the Stereogenic Center

The final and most critical step in the synthesis is the enantioselective reduction of the prochiral ketone, 2-bromo-1-[4-(4-bromophenyl)phenyl]ethanone, to establish the (S)-configuration at the newly formed stereocenter.

A highly effective method for this transformation is the Corey-Bakshi-Shibata (CBS) reduction . wikipedia.org This reaction employs a chiral oxazaborolidine catalyst and a stoichiometric borane (B79455) source (e.g., borane-tetrahydrofuran (B86392) complex or borane dimethyl sulfide). nrochemistry.comalfa-chemistry.com The catalyst, typically derived from a chiral amino alcohol like (S)-diphenylprolinol, coordinates with both the borane and the ketone. nrochemistry.comorganic-chemistry.org This ternary complex arranges the substrates in a rigid, chair-like six-membered transition state, allowing the hydride to be delivered to one specific face of the carbonyl group. nrochemistry.com Using the (S)-catalyst directs the formation of the (S)-alcohol with high enantiomeric excess (ee). wikipedia.orgresearchgate.net

Table 2: Key Features of CBS Reduction

Feature Description
Catalyst Chiral oxazaborolidine (e.g., (S)-Me-CBS)
Reducing Agent Borane source (BH₃·THF, BH₃·SMe₂)
Mechanism Dual activation: Lewis acid activation of the ketone and Lewis base activation of the borane. nrochemistry.com
Selectivity Predictable stereochemical outcome based on catalyst chirality; typically >95% ee. alfa-chemistry.com
Conditions Anhydrous conditions are required as water can negatively impact enantioselectivity. nrochemistry.com

Alternative strategies for the asymmetric reduction of α-haloketones include biocatalytic methods. Whole-cell biocatalysts, such as certain strains of yeast or bacteria (e.g., Enterococcus faecium), contain ketoreductase enzymes that can reduce ketones with high enantioselectivity. nih.govresearchgate.net For a similar substrate, 2-bromo-1-(naphthalen-2-yl)ethanone, a biocatalytic reduction yielded the corresponding (S)-alcohol with 99% ee. nih.gov Such enzymatic reductions are advantageous due to their high selectivity and environmentally benign reaction conditions (typically in aqueous media at ambient temperature and neutral pH). nih.gov

Biocatalytic Approaches (e.g., Alcohol Dehydrogenases, Ketoreductases)

Biocatalysis offers a highly selective and environmentally benign route for the asymmetric reduction of ketones. Alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), which are NAD(P)H-dependent oxidoreductases, are particularly effective for this transformation. mdpi.comfrontiersin.org These enzymes can reduce a wide range of prochiral ketones to their corresponding chiral alcohols with high levels of enantiopurity. researchgate.netresearchgate.net For a sterically demanding substrate like 2-bromo-1-[4-(4-bromophenyl)phenyl]ethanone, which features two bulky aryl groups and an α-bromo substituent, the selection or engineering of a suitable enzyme is critical.

The successful biocatalytic reduction of bulky ketones often begins with screening a diverse panel of natural or commercially available KREDs to identify an enzyme with initial activity and the desired stereopreference. nih.govnih.gov However, wild-type enzymes may exhibit low activity or selectivity for structurally complex, non-natural substrates.

Protein engineering, through rational design or directed evolution, is a powerful tool to overcome these limitations. rsc.org Structure-guided rational design involves identifying key amino acid residues within the enzyme's active site that control substrate binding and stereoselectivity. For instance, in the asymmetric reduction of analogous bulky-bulky ketones such as (4'-bromophenyl)-phenylmethanone, mutations at specific positions within the substrate-binding pockets of an alcohol dehydrogenase were shown to be vital in governing stereoselectivity. jiangnan.edu.cn By introducing mutations, the active site can be reshaped to better accommodate the large 4-(4-bromophenyl)phenyl group and the smaller bromomethyl group, thereby enhancing catalytic efficiency and enantioselectivity for the desired (S)-alcohol. Synergistic effects from mutations in both the large and small binding pockets can even reverse the enzyme's stereopreference from producing the (R)-alcohol to the (S)-alcohol. jiangnan.edu.cn

Table 1: Representative Engineered Alcohol Dehydrogenases for Reduction of Bulky Aryl Ketones
Enzyme VariantSubstrateProduct ConfigurationEnantiomeric Excess (ee)Reference
ADH Mutant E214Y/S237A(4-chlorophenyl)(pyridin-2-yl)methanone(R)99.3% jiangnan.edu.cn
ADH Mutant E214C/S237G(4-chlorophenyl)(pyridin-2-yl)methanone(S)78.8% jiangnan.edu.cn
KRED 1322-Chloro-1-(3-fluorophenyl)ethanone(S)-alcohol>99% nih.gov
ADH from Rhodococcus ruber (ADH-A)α-bromo-α-chloroacetophenone(1R)-alcohol>99% researchgate.net

This table presents data for structurally analogous substrates to illustrate the capabilities of engineered biocatalysts.

The stereoselectivity of ADH and KRED enzymes is governed by the precise orientation of the ketone substrate within the chiral active site. According to the well-established Prelog's rule, the enzyme positions the ketone so that the nicotinamide (B372718) cofactor (NADPH or NADH) delivers a hydride ion to one specific face (re or si) of the carbonyl group. mdpi.com The active site is typically characterized by having two distinct pockets adjacent to the catalytic residues: one that accommodates a large substituent (RL) and one for a small substituent (RS).

For the precursor 2-bromo-1-[4-(4-bromophenyl)phenyl]ethanone, the enzyme must differentiate between the large 4-(4-bromophenyl)phenyl group and the smaller bromomethyl group. To produce the (1S)-alcohol, a Prelog-selective enzyme would bind the 4-(4-bromophenyl)phenyl moiety in its large pocket and the bromomethyl group in its small pocket, exposing the re-face of the carbonyl to hydride attack from the cofactor. mdpi.com The rational design efforts described previously focus on modifying the size and properties of these binding pockets to enforce this specific orientation, thereby ensuring high chiral induction. jiangnan.edu.cn

Asymmetric Catalytic Hydrogenation and Transfer Hydrogenation

Asymmetric catalytic hydrogenation and transfer hydrogenation are among the most efficient and atom-economical methods for producing enantiomerically enriched alcohols. nih.gov These reactions utilize chiral transition metal catalysts, most notably those based on ruthenium, to deliver hydrogen to a prochiral ketone with high stereocontrol.

The groundbreaking work of Noyori led to the development of highly efficient ruthenium(II) catalysts bearing chiral diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), often in combination with a chiral 1,2-diamine ligand like DPEN (1,2-diphenylethylenediamine). nrochemistry.comchem-station.com The specific combination of the axially chiral diphosphine and the centrally chiral diamine creates a well-defined chiral environment around the ruthenium center, enabling high enantioselectivity. core.ac.uk

The hydrogenation of functionalized ketones, including α-haloketones, is well-established. Halogen-containing BINAP-Ru(II) complexes are effective catalysts, where nearby heteroatoms like the bromine in the target substrate can coordinate with the metal center, directing both reactivity and the stereochemical outcome. pitt.edu For substrates sensitive to basic conditions, such as α-chloroacetophenones, catalysts like Ru(OTf)(S,S)-TsDpen have proven highly effective, affording the corresponding chiral halohydrins in high enantiomeric excess. nih.gov

Asymmetric transfer hydrogenation (ATH) offers a practical alternative that uses readily available hydrogen donors like isopropanol (B130326) or a formic acid/triethylamine mixture instead of hydrogen gas. mdpi.com The Noyori-Ikariya catalysts, such as [(arene)Ru(TsDPEN)Cl], are benchmarks for this transformation. mdpi.com The mechanism involves a metal-ligand bifunctional concerted transition state where the substrate interacts with the catalyst through both steric and electronic (CH/π) interactions, which dictate the stereochemical outcome. mdpi.comnih.gov

Table 2: Performance of Chiral Ru-Catalysts in Asymmetric Hydrogenation of Ketones
Catalyst / SystemSubstrateProduct ConfigurationEnantiomeric Excess (ee)Yield/ConversionReference
RuCl₂[(S)-xylbinap][(S,S)-dpen] + t-BuOKAcetophenone(S)-alcohol99%100% chem-station.com
Ru(OTf)(S,S)-TsDpenα-Chloroacetophenone(R)-alcohol96%99% nih.gov
(R,R)-[(p-cymene)Ru(TsDPEN)Cl]Acetophenone(R)-alcohol98%95% mdpi.com
(1R,2S)-Aminoindanol / [RuCl₂(p-cymene)]₂2-TetraloneNot specified81%High mdpi.com

This table presents data for representative and analogous substrates to illustrate catalyst performance.

Noyori-type hydrogenation and transfer hydrogenation catalysts exhibit a broad substrate scope, effectively reducing a wide variety of aryl alkyl, dialkyl, and cyclic ketones. nih.govchem-station.com The reaction is highly chemoselective, as the C=O bond can be reduced in the presence of other reducible functional groups like olefins. chem-station.com

However, the efficiency and selectivity can be influenced by the steric and electronic properties of the ketone. For the reduction of 2-bromo-1-[4-(4-bromophenyl)phenyl]ethanone, the bulky biphenyl substituent presents a steric challenge that requires a highly active catalyst. While the α-bromo group can facilitate the reaction through coordination, it can also lead to side reactions, such as dehalogenation, under certain conditions, which represents a potential limitation. The choice of catalyst, solvent, and reaction conditions must be carefully optimized to favor the desired reduction pathway while minimizing undesired side reactions.

Chiral Auxiliary-Mediated Approaches

The use of a chiral auxiliary is a classical and powerful strategy for controlling stereochemistry in synthesis. wikipedia.org This method involves covalently attaching a chiral molecule to an achiral substrate to form a diastereomeric intermediate. A subsequent reaction proceeds under the stereodirecting influence of the auxiliary, followed by its removal to yield the enantiomerically enriched product.

For the synthesis of a specific chiral alcohol like (1S)-2-bromo-1-[4-(4-bromophenyl)phenyl]ethan-1-ol, a chiral auxiliary-based approach is less direct than catalytic asymmetric reduction. Typically, this method is applied to reactions that form new carbon-carbon bonds, such as the alkylation or aldol (B89426) reactions of enolates derived from pseudoephedrine amides or Evans oxazolidinones. wikipedia.orgnih.gov

A hypothetical application to the synthesis of the target molecule would likely involve a multi-step sequence rather than a simple reduction. For example, a chiral auxiliary could be attached to a simpler precursor, such as a derivative of 4-phenylacetic acid. An auxiliary-controlled diastereoselective reaction could be used to set the required stereocenter, followed by further chemical modifications to construct the 4-bromophenyl group and the bromomethyl ketone functionality. The final step would be the cleavage of the auxiliary. This multi-step nature, compared to the single-step efficiency of catalytic methods, makes the chiral auxiliary approach more complex and less atom-economical for this specific target.

Chiral Resolution Techniques for Enantiomeric Enrichment

Chiral resolution is a common approach to isolate a desired enantiomer from a racemic mixture. wikipedia.org This process relies on the conversion of the enantiomeric pair into diastereomers, which possess different physical properties and can therefore be separated. libretexts.org For a neutral compound like an alcohol, this typically involves derivatization or direct separation using a chiral environment.

Diastereomeric Salt Formation and Crystallization

The most established method of chiral resolution is through the formation and fractional crystallization of diastereomeric salts. wikipedia.org Since alcohols are not acidic or basic, they cannot form salts directly. Therefore, a common strategy involves reacting the racemic alcohol with a dicarboxylic anhydride, such as phthalic or succinic anhydride, to form a half-ester. This introduces a carboxylic acid group into the molecule, which can then be reacted with an enantiomerically pure chiral base to form a pair of diastereomeric salts. libretexts.org

The resulting diastereomeric salts, for instance, ((R)-acid·(R)-base) and ((S)-acid·(R)-base), are no longer mirror images and exhibit different solubilities in a given solvent. libretexts.org This difference allows for the separation of the less soluble diastereomer by crystallization. After separation, the salt is treated with a strong acid to break the ionic bond, regenerating the chiral base and yielding the enantiomerically enriched acidic half-ester. Subsequent hydrolysis of the ester group liberates the desired pure enantiomer of the alcohol.

The success of this method is highly dependent on the choice of the resolving agent and the crystallization solvent, often requiring extensive screening to identify optimal conditions. wikipedia.orgacs.org

Table 1: Common Chiral Resolving Agents and Solvents for Diastereomeric Salt Formation of Derivatized Alcohols This table is interactive. Click on the headers to sort the data.

Resolving Agent Type Examples of Resolving Agents Typical Solvents for Crystallization
Chiral Bases Brucine, Strychnine, Quinine, (R)- or (S)-1-Phenylethylamine Alcohols (Methanol, Ethanol), Acetone, Ethyl Acetate, Toluene
Chiral Acids (for derivatized amines) (+)-Tartaric acid, (-)-Mandelic acid, (+)-Camphor-10-sulfonic acid Water, Alcohols (Methanol, Ethanol), Acetonitrile

Chromatographic Chiral Separation Methodologies

Direct separation of enantiomers without derivatization can be achieved using chiral chromatography, primarily through High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). nih.govjiangnan.edu.cn This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. csfarmacie.cz

The mechanism of separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. eijppr.com The stability of these complexes is influenced by various interactions, including hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance. eijppr.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or bonded to a silica (B1680970) support, are among the most versatile and widely used for separating a broad range of chiral compounds, including alcohols. eijppr.comchromatographyonline.com The selection of the mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane, heptane) and a polar modifier (e.g., 2-propanol, ethanol), is crucial for achieving optimal selectivity and resolution. csfarmacie.cz Temperature also plays a significant role and can be adjusted to improve the separation. chromatographyonline.com

Table 2: Common Chiral Stationary Phases (CSPs) for Chromatographic Resolution This table is interactive. Click on the headers to sort the data.

CSP Type Common Selector Structure Typical Applications
Polysaccharide-based Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) Broad applicability, including neutral, acidic, and basic compounds. nih.gov
Pirkle-type (Brush-type) π-acidic or π-basic aromatic rings (e.g., dinitobenzoyl phenylglycine) Compounds with π-systems, amides, esters, and alcohols. eijppr.com
Cyclodextrin-based Derivatized β- or γ-cyclodextrins Aromatic compounds that can fit into the chiral cavity. csfarmacie.cz
Macrocyclic Antibiotic Glycopeptides (e.g., Vancomycin, Teicoplanin) Polar and ionizable compounds, including amino acids and peptides. jiangnan.edu.cn

Comparative Analysis of Synthetic Efficiencies, Atom Economy, and Stereocontrol Mechanisms

Two principal strategies exist for producing this compound: (A) the synthesis of the racemic alcohol followed by chiral resolution, and (B) the direct asymmetric synthesis from a prochiral precursor. These approaches differ significantly in their efficiency, environmental impact (atom economy), and the fundamental mechanism of stereocontrol.

Synthetic Efficiency: Chiral resolution is inherently inefficient, with a maximum theoretical yield of 50% for the desired enantiomer, as the other 50% is discarded as the unwanted enantiomer. wikipedia.org While techniques exist to racemize and recycle the unwanted enantiomer, they add complexity and cost to the process. In contrast, asymmetric synthesis aims to convert the entire starting material into the desired enantiomer, with theoretical yields approaching 100%. For instance, the asymmetric reduction of prochiral 2-haloacetophenones using engineered alcohol dehydrogenases has been shown to achieve high conversions (>99%) and excellent enantiomeric excess (>99% ee), demonstrating the superior efficiency of this approach. nih.gov

Atom Economy: Atom economy is a measure of how many atoms from the reactants are incorporated into the final product. Asymmetric synthesis, particularly methods like catalytic asymmetric hydrogenation, is highly atom-economical as it involves the addition of a small molecule (H₂) with only a catalytic amount of a chiral agent. nih.gov The use of other reducing agents results in byproducts, but the economy is still generally high. Chiral resolution via diastereomeric salt formation has very poor atom economy. It requires stoichiometric amounts of a resolving agent and acids/bases for both salt formation and subsequent cleavage, none of which are part of the final product, generating significant waste. acs.org

Stereocontrol Mechanisms: The two strategies employ fundamentally different mechanisms for achieving stereochemical control.

Chiral Resolution: This is a method of separation, not stereocontrol during synthesis. The chiral center is formed without preference, creating a 1:1 mixture of enantiomers. The stereochemical outcome is determined by the physical separation of pre-formed enantiomers through their diastereomeric interactions with an external chiral agent.

Asymmetric Synthesis: This method involves true stereocontrol during the chemical transformation. The chiral center is created selectively from a prochiral starting material, such as 2-bromo-1-[4-(4-bromophenyl)phenyl]ethanone. This is achieved using a chiral catalyst, reagent, or enzyme. nih.gov The chiral agent creates a high-energy and a low-energy pathway for the formation of the two possible enantiomers. The reaction proceeds predominantly through the lower-energy transition state, leading to the preferential formation of one enantiomer.

Table 3: Comparative Analysis of Synthetic Strategies This table is interactive. Click on the headers to sort the data.

Metric Strategy A: Racemic Synthesis + Chiral Resolution Strategy B: Asymmetric Synthesis
Theoretical Yield ≤ 50% Up to 100%
Atom Economy Poor (requires stoichiometric resolving agents and reagents for salt formation/cleavage) Excellent (catalytic, minimal byproducts)
Stereocontrol Post-synthesis separation based on physical properties of diastereomers. Controlled formation of the chiral center during the reaction via a chiral catalyst or enzyme.
Primary Drawback Low yield and high waste generation. Requires development of a specific chiral catalyst or biocatalyst.

Chemical Reactivity and Transformations of 1s 2 Bromo 1 4 4 Bromophenyl Phenyl Ethan 1 Ol

Reactions Involving the Hydroxyl Group

The secondary hydroxyl group is a key site for various chemical modifications, including protection, derivatization, oxidation, and activation for subsequent reactions.

Esterification and Etherification for Protection and Derivatization

The hydroxyl group in (1S)-2-bromo-1-[4-(4-bromophenyl)phenyl]ethan-1-ol can be readily converted into esters or ethers. These reactions are commonly employed to "protect" the alcohol functionality, preventing it from interfering with reactions at other sites of the molecule, such as the bromine atom.

Esterification: This is typically achieved by reacting the alcohol with acyl chlorides or acid anhydrides in the presence of a base like pyridine or triethylamine. The resulting ester is generally more stable and less reactive than the alcohol. This transformation is useful for introducing a wide variety of acyl groups.

Etherification: The formation of ethers can be accomplished through methods like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This method allows for the introduction of various alkyl or aryl groups.

Reaction TypeReagentsProduct TypePurpose
Esterification Acyl chloride (R-COCl), PyridineEsterProtection, Derivatization
Etherification 1. Sodium hydride (NaH) 2. Alkyl halide (R'-X)EtherProtection, Derivatization

Oxidation to Carbonyl Compounds

As a secondary alcohol, the hydroxyl group of this compound can be oxidized to form a ketone. This reaction converts the ethan-1-ol moiety into an ethan-1-one. The product of this oxidation is 2-bromo-1-[4-(4-bromophenyl)phenyl]ethan-1-one. nbinno.commatrix-fine-chemicals.com

A variety of oxidizing agents can be used to achieve this transformation. Common laboratory reagents include chromium-based compounds, such as pyridinium chlorochromate (PCC) or potassium dichromate (K₂Cr₂O₇) in acidic conditions. chemguide.co.uk Milder and more selective methods, such as the Swern oxidation or the use of tetrapropylammonium perruthenate (TPAP), are also effective. organic-chemistry.org The choice of oxidant depends on the desired reaction scale and the presence of other sensitive functional groups in the molecule.

Oxidizing AgentTypical ConditionsProduct
Potassium Dichromate (K₂Cr₂O₇)Sulfuric Acid (H₂SO₄), heat2-bromo-1-[4-(4-bromophenyl)phenyl]ethan-1-one
Pyridinium Chlorochromate (PCC)Dichloromethane (CH₂Cl₂)2-bromo-1-[4-(4-bromophenyl)phenyl]ethan-1-one
Tetrapropylammonium Perruthenate (TPAP)N-methylmorpholine N-oxide (NMO)2-bromo-1-[4-(4-bromophenyl)phenyl]ethan-1-one

Activation for Nucleophilic Substitution and Elimination Reactions

The hydroxyl group is inherently a poor leaving group for nucleophilic substitution and elimination reactions. To enhance its leaving group ability, it must first be "activated" by converting it into a more reactive species.

One common method is to transform the alcohol into a sulfonate ester, such as a tosylate, mesylate, or triflate, by reacting it with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base. These sulfonate groups are excellent leaving groups, readily displaced by nucleophiles.

Alternatively, in the presence of a strong acid, the hydroxyl group can be protonated to form an oxonium ion (-OH₂⁺). This species can then depart as a neutral water molecule, which is a good leaving group. This activation method often promotes SN1 and E1 reaction pathways due to the formation of a carbocation intermediate at the benzylic position.

Reactions Involving the Primary Bromine Atom

The carbon-bromine bond at the primary position is another major site of reactivity, primarily through nucleophilic substitution and the formation of organometallic compounds.

Nucleophilic Displacement Reactions (e.g., SN1, SN2, SN2' pathways)

The primary bromine atom is susceptible to displacement by a wide range of nucleophiles. Given that it is a primary alkyl halide, the most common mechanism for this substitution is the bimolecular nucleophilic substitution (SN2) pathway. libretexts.orgpressbooks.pub This reaction involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral (which it is not in this case).

A variety of nucleophiles can be used, including:

Cyanide (CN⁻): To form a nitrile.

Azide (B81097) (N₃⁻): To form an azide.

Hydroxide (OH⁻): To form a diol (though this may compete with elimination).

Alkoxides (RO⁻): To form an ether.

Amines (RNH₂): To form a substituted amine.

SN1 reactions at this primary carbon are generally not favored. However, rearrangement could potentially occur if a carbocation were formed at the adjacent benzylic position under certain conditions. SN2' reactions are not applicable here as there is no adjacent double bond.

NucleophileReagent ExampleProduct of Substitution
CyanideSodium Cyanide (NaCN)3-hydroxy-3-[4-(4-bromophenyl)phenyl]propanenitrile
AzideSodium Azide (NaN₃)(1S)-1-[4-(4-bromophenyl)phenyl]-2-azidoethan-1-ol
Acetate (B1210297)Sodium Acetate (CH₃COONa)(1S)-2-hydroxy-2-[4-(4-bromophenyl)phenyl]ethyl acetate

Formation of Organometallic Reagents (e.g., Grignard, Organolithium, Organozinc)

The carbon-bromine bond can react with certain metals to form highly reactive organometallic reagents. youtube.com

Grignard Reagents: Reaction with magnesium metal (Mg) in an anhydrous ether solvent (like diethyl ether or THF) would form a Grignard reagent. wisc.edulibretexts.org

Organolithium Reagents: Reaction with lithium metal (Li) would yield an organolithium reagent. libretexts.orgmasterorganicchemistry.com

A critical consideration for these reactions is the presence of the acidic hydroxyl group in the molecule. Organometallic reagents are very strong bases and will be immediately quenched by the alcohol's proton in an acid-base reaction. libretexts.org Therefore, it is essential to protect the hydroxyl group (e.g., by converting it to an ether or silyl ether) before attempting to form the organometallic reagent. Once the hydroxyl group is protected, the Grignard or organolithium reagent can be formed at the primary carbon, creating a potent nucleophile that can be used to form new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, or esters.

Radical Reactions and Reductive Debromination

The aliphatic carbon-bromine bond in this compound is susceptible to homolytic cleavage, making it a candidate for radical-mediated transformations. The position of this bromine is adjacent to a phenyl ring, which can stabilize a radical intermediate through resonance.

Radical Reactions: Benzylic C-H bonds are known to be relatively weak, and by extension, benzylic halides can readily participate in radical chain reactions. libretexts.org The typical mechanism involves three key stages: initiation, propagation, and termination. Initiation can be achieved using a radical initiator, such as azobisisobutyronitrile (AIBN), which upon heating or photochemical irradiation, generates radicals. These initiator radicals then abstract the bromine atom from the substrate to form a benzylic radical. This resonance-stabilized radical can then participate in various propagation steps, such as reacting with a hydrogen-atom donor to achieve debromination. libretexts.org

A common laboratory method for the dehalogenation of alkyl halides is the use of tributyltin hydride (Bu₃SnH) in the presence of AIBN. libretexts.org The tributyltin radical, generated during initiation, abstracts the bromine atom from the substrate to yield an alkyl radical and tributyltin bromide. libretexts.org The alkyl radical then abstracts a hydrogen atom from another molecule of Bu₃SnH, yielding the debrominated product and regenerating the tributyltin radical to continue the chain reaction. libretexts.org

Reductive Debromination: Beyond radical pathways, the aliphatic bromine can be removed through various reductive methods. These transformations convert the C-Br bond to a C-H bond, yielding (1S)-1-[4-(4-bromophenyl)phenyl]ethan-1-ol. The choice of reducing agent and conditions is critical to ensure selectivity, leaving the aromatic bromine atoms and the chiral alcohol moiety intact.

Reactions Involving the Aromatic Bromine Atoms

The two aromatic bromine atoms on the biphenyl (B1667301) core are key handles for molecular elaboration, primarily through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. zr-catalyst.com

Palladium-catalyzed cross-coupling reactions provide a powerful platform for modifying the biphenyl structure of this compound. zr-catalyst.com These reactions generally proceed through a common catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.orguwindsor.ca The oxidative addition of the aryl bromide to a Pd(0) complex is often the rate-determining step. uwindsor.ca

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. libretexts.orglibretexts.org Reacting this compound with an aryl or vinyl boronic acid (or its ester) would result in the formation of a terphenyl or stilbene derivative, respectively, while preserving the bromo-ethanol side chain. The reaction is tolerant of many functional groups, including alcohols. uwindsor.ca

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, employing a palladium catalyst, often with a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org This reaction would introduce an alkyne substituent onto one or both of the phenyl rings of the title compound, creating substituted diarylalkynes. These products are valuable intermediates for synthesizing more complex molecules and materials. wikipedia.orgorganicreactions.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.org This method could be used to append alkenyl groups to the biphenyl framework of the molecule. The Heck reaction is known for its high stereoselectivity, typically favoring the formation of the trans alkene product. organic-chemistry.org

ReactionCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-MiyauraAr'-B(OH)₂ (Arylboronic acid)Pd(PPh₃)₄ + Base (e.g., Na₂CO₃)Terphenyl derivative
SonogashiraR-C≡CH (Terminal alkyne)Pd(PPh₃)₂Cl₂ + CuI + Amine BaseAlkynyl-substituted biphenyl
HeckR-CH=CH₂ (Alkene)Pd(OAc)₂ + Phosphine ligand + BaseAlkenyl-substituted biphenyl

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. chem-station.com The strategy relies on a directing metalation group (DMG), which coordinates to an organolithium reagent and directs deprotonation to the adjacent ortho position. wikipedia.org

In this compound, the hydroxyl group can serve as a DMG. Upon deprotonation with a strong base like n-butyllithium to form a lithium alkoxide, the oxygen atom can coordinate the lithium cation, directing a second equivalent of the base to remove a proton from the ortho position on the adjacent phenyl ring. wikipedia.org Subsequent quenching with an electrophile (e.g., trimethylsilyl chloride, carbon dioxide) would introduce a new substituent specifically at this position.

However, a significant competing reaction is halogen-metal exchange, which is often very rapid with aryl bromides. The organolithium reagent can exchange with one of the aromatic bromine atoms to form an aryllithium species. The outcome—DoM versus halogen-metal exchange—would depend critically on the reaction conditions, including the base used, solvent, and temperature.

Cascade and Multicomponent Reactions Incorporating the Compound

The bifunctional nature of this compound, possessing both nucleophilic (hydroxyl) and electrophilic (bromo) sites, makes it an attractive substrate for cascade or multicomponent reactions. These processes, where multiple bond-forming events occur in a single operation, offer significant advantages in terms of efficiency and atom economy.

A plausible cascade sequence could involve an initial palladium-catalyzed cross-coupling at one of the aryl bromide positions, followed by an intramolecular cyclization involving the hydroxyl group. For instance, a Sonogashira coupling with a suitable terminal alkyne could be followed by an intramolecular hydroalkoxylation (cyclization of the alcohol onto the newly installed alkyne), potentially catalyzed by a gold or silver salt, to construct a fused heterocyclic system.

Furthermore, chemoenzymatic cascades could be envisioned. For example, a cross-coupling reaction like the Heck or Suzuki reaction could be combined in a one-pot sequence with an alcohol dehydrogenase (ADH) catalyzed transformation of the hydroxyl group. mdpi.com Such a sequence could combine the versatility of metal catalysis with the high selectivity of enzymatic reactions. mdpi.com

Mechanistic Investigations of Key Transformations and Stereochemical Outcomes

Understanding the mechanisms of the reactions involving this compound is crucial for predicting and controlling their outcomes, particularly with respect to stereochemistry. The molecule contains a single stereocenter at the C-1 position bearing the hydroxyl group.

Mechanisms of Cross-Coupling Reactions: As previously mentioned, palladium-catalyzed cross-coupling reactions share a general mechanistic cycle. libretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromine bond, forming a square planar Pd(II) complex. zr-catalyst.com

Transmetalation: The organic group from the coupling partner (e.g., the aryl group from the boronic acid in a Suzuki reaction) is transferred to the palladium center, displacing the bromide. zr-catalyst.com

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle. zr-catalyst.com

Stereochemical Outcomes: The stereochemical integrity of the (1S) center is a key consideration.

For reactions occurring at the remote aromatic rings, such as cross-coupling or directed metalation, the chiral center at C-1 is not directly involved in bond-breaking or bond-forming events. Therefore, these reactions are expected to proceed with full retention of the (1S) configuration.

Reactions involving the benzylic hydroxyl group or the adjacent C-2 bromine atom can directly impact the stereocenter. If the hydroxyl group were converted into a good leaving group and subsequently substituted, the mechanism would dictate the stereochemical outcome. A bimolecular nucleophilic substitution (SN2) reaction would proceed with inversion of configuration. khanacademy.org Conversely, a unimolecular (SN1) pathway, which is plausible due to the stability of the resulting benzylic carbocation, would likely lead to racemization. nih.gov

Similarly, nucleophilic substitution at the C-2 position could potentially create a second stereocenter, leading to the formation of diastereomers. The stereochemical outcome would depend on the specific mechanism of the substitution. Elimination reactions involving the C-2 bromine and a proton from C-1 would result in the formation of a stilbene-like double bond, destroying the existing stereocenter.

Stereochemical Integrity and Chiral Induction in Reactions Involving 1s 2 Bromo 1 4 4 Bromophenyl Phenyl Ethan 1 Ol

Analysis of Retention, Inversion, and Racemization Pathways

Reactions involving the chiral center of (1S)-2-bromo-1-[4-(4-bromophenyl)phenyl]ethan-1-ol can proceed with retention of configuration, inversion of configuration, or lead to a complete loss of stereochemical information through racemization. The specific pathway is highly dependent on the reaction mechanism, which is in turn influenced by the nature of the reagents, solvent, and other reaction conditions.

Nucleophilic Substitution at the Benzylic Carbon: The hydroxyl group of the parent compound can be transformed into a better leaving group, such as a tosylate or mesylate. Subsequent nucleophilic substitution at this benzylic position can occur via two primary mechanisms: SN1 and SN2.

SN2 Pathway (Inversion): A bimolecular nucleophilic substitution (SN2) reaction would proceed with a complete inversion of stereochemistry at the benzylic carbon. This pathway is favored by the use of strong, unhindered nucleophiles in polar aprotic solvents. The nucleophile attacks the carbon atom from the side opposite to the leaving group, resulting in a Walden inversion. For instance, if the hydroxyl group is converted to a tosylate, its reaction with a nucleophile like sodium azide (B81097) would be expected to yield the corresponding (1R)-azido product.

SN1 Pathway (Racemization): A unimolecular nucleophilic substitution (SN1) reaction would lead to racemization. This pathway is favored by conditions that promote the formation of a carbocation intermediate, such as the use of polar protic solvents and weaker nucleophiles. The benzylic position, being adjacent to two phenyl rings, can effectively stabilize a positive charge through resonance, making the formation of a planar carbocation feasible. Once formed, this carbocation can be attacked by a nucleophile from either face with equal probability, leading to a racemic mixture of R and S products.

Retention Pathway: A reaction proceeding with retention of configuration is less common in simple nucleophilic substitutions but can be achieved through mechanisms involving neighboring group participation or double inversion processes. For this compound, the adjacent bromine atom could potentially act as a neighboring group, leading to the formation of a bromonium ion intermediate and influencing the stereochemical outcome.

The following table summarizes the expected stereochemical outcomes for nucleophilic substitution reactions at the benzylic carbon of a derivative of the title compound.

Reaction PathwayReagent/ConditionExpected Stereochemical Outcome
SN2Strong Nucleophile (e.g., N3-), Polar Aprotic Solvent (e.g., DMF)Inversion of Configuration
SN1Weak Nucleophile (e.g., H2O), Polar Protic Solvent (e.g., formic acid)Racemization
RetentionNeighboring group participation or double inversionRetention of Configuration

Influence of Catalysts, Ligands, and Reaction Conditions on Stereoselectivity

The stereochemical course of reactions involving this compound can be significantly influenced by the judicious choice of catalysts, chiral ligands, and reaction conditions. These factors can either enhance the inherent stereoselectivity of a reaction or override it to favor a different stereochemical pathway.

Catalytic Control: In reactions such as reductions of the corresponding ketone, 2-bromo-1-[4-(4-bromophenyl)phenyl]ethanone, to form the title alcohol, the use of chiral catalysts can lead to high enantioselectivity. For example, asymmetric transfer hydrogenation using a chiral ruthenium or rhodium catalyst with a chiral diamine or amino alcohol ligand can selectively produce one enantiomer of the alcohol.

The table below illustrates the effect of different chiral ligands on the enantioselectivity of a representative ketone reduction.

Catalyst/Ligand SystemProduct Enantiomeric Excess (ee)
RuCl2(S,S)-TsDPEN>99% (S)
RhCl2[(S,S)-Cp,TsDPEN]98% (S)
(R)-CBS Catalyst95% (R)

Data is representative for analogous aromatic ketones.

Ligand Effects: In metal-catalyzed reactions, the chiral ligand plays a crucial role in creating a chiral environment around the metal center. This chiral pocket then differentiates between the two enantiotopic faces of a prochiral substrate or between the two enantiomers of a racemic starting material. For instance, in a kinetic resolution of racemic 2-bromo-1-[4-(4-bromophenyl)phenyl]ethan-1-ol, a chiral acylation catalyst can selectively acylate one enantiomer, leaving the other unreacted.

Reaction Conditions: Temperature, solvent, and the nature of any additives can all impact stereoselectivity. Lower temperatures generally increase the energy difference between diastereomeric transition states, leading to higher stereoselectivity. The polarity and coordinating ability of the solvent can influence the reaction mechanism, for example, by favoring an SN1 over an SN2 pathway.

Chiral Amplification and Deracemization Methodologies

Chiral Amplification: This phenomenon, also known as asymmetric amplification, refers to a process where the enantiomeric excess (ee) of a product is higher than the ee of the chiral catalyst or auxiliary. While less common, this can occur in reactions where the catalyst exists in different aggregation states with varying catalytic activity and chirality.

Deracemization: This process converts a racemic mixture into a single enantiomer, thus achieving a theoretical yield of 100%. A powerful strategy for the deracemization of chiral alcohols is dynamic kinetic resolution (DKR) . DKR combines a rapid in situ racemization of the starting material with a highly enantioselective kinetic resolution.

For this compound, a DKR could be envisioned where a racemization catalyst, such as a ruthenium complex, continuously interconverts the R- and S-enantiomers. Simultaneously, an enzyme, like a lipase, or a chiral chemical catalyst would selectively acylate one enantiomer (e.g., the S-enantiomer). As the S-enantiomer is consumed, the racemization of the remaining R-enantiomer ensures a continuous supply of the reactive S-enantiomer, ultimately leading to a high yield of the single enantiomer of the acylated product.

The following table outlines a representative DKR process for a chiral secondary alcohol.

Racemization CatalystResolution CatalystAcyl DonorProduct Yield & ee
Shvo's Catalyst (a Ru complex)Novozym 435 (Lipase)Isopropenyl acetate (B1210297)>95% yield, >99% ee
[Ru(CO)2Cl(p-cymene)]2Lipase PS-CVinyl acetate>90% yield, >98% ee

Data is representative for analogous chiral secondary alcohols.

Diastereoselective Control in Subsequent Synthetic Transformations

The existing stereocenter in this compound can direct the stereochemistry of newly formed stereocenters in subsequent reactions. This phenomenon is known as diastereoselective control.

For example, oxidation of the alcohol to the corresponding ketone, 2-bromo-1-[4-(4-bromophenyl)phenyl]ethanone, followed by a nucleophilic addition to the carbonyl group, would result in the formation of a new stereocenter. The stereochemical outcome of this addition can be influenced by the adjacent chiral center (if one were present) and is often predicted by models such as the Felkin-Anh or Cram chelation models.

However, in the case of the ketone derived from the title compound, the alpha-carbon is not stereogenic. If a subsequent reaction were to introduce a chiral center at the beta-position, the stereocenter at the alpha-position (the former alcohol carbon) would influence the stereochemical outcome at the beta-position.

Consider a hypothetical scenario where the bromine atom is replaced by a group that creates a new stereocenter. The stereochemistry of this new center would be influenced by the existing (1S) configuration of the alcohol. The directing effect of the existing stereocenter would depend on the reaction mechanism and the nature of the transition state.

Advanced Spectroscopic and Structural Elucidation of 1s 2 Bromo 1 4 4 Bromophenyl Phenyl Ethan 1 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of (1S)-2-bromo-1-[4-(4-bromophenyl)phenyl]ethan-1-ol. Analysis of both ¹H and ¹³C NMR spectra allows for the precise mapping of the molecule's carbon-hydrogen framework.

In the ¹H NMR spectrum, the protons of the biphenyl (B1667301) system are expected to appear in the aromatic region, typically between 7.0 and 8.0 ppm. Due to the substitution pattern, these would present as a complex set of multiplets. The methine proton (CH-OH) attached to the stereocenter would likely appear as a doublet of doublets, influenced by coupling to the adjacent diastereotopic methylene (B1212753) protons (CH₂Br). These methylene protons themselves would exhibit a complex splitting pattern, further complicated by geminal coupling. The hydroxyl proton (-OH) would typically be observed as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

The ¹³C NMR spectrum provides complementary information. The carbons of the two distinct phenyl rings would give rise to a series of signals in the aromatic region (~120-145 ppm). The carbon atom of the C-Br bond is expected at approximately 35-45 ppm, while the carbon of the C-OH group would resonate further downfield, typically in the range of 70-80 ppm.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for definitively assigning these signals by establishing proton-proton and proton-carbon correlations, respectively.

Conformational analysis of the biphenyl moiety is of particular interest. The rotation around the C-C single bond connecting the two phenyl rings can be sterically hindered, leading to atropisomerism in appropriately substituted derivatives. While the parent compound lacks the necessary ortho substituents for stable atropisomers at room temperature, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide insights into the preferred solution-state conformation and the dynamics of bond rotation. Cross-peaks in a NOESY spectrum would indicate through-space proximity between protons on the different phenyl rings, helping to define the dihedral angle between them.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous compounds. Actual values may vary.)

ProtonPredicted Chemical Shift (ppm)Multiplicity
Aromatic-H7.20 - 7.80m
CH-OH~5.00dd
CH₂Br~3.70 - 3.90m
OHVariablebr s

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous compounds. Actual values may vary.)

CarbonPredicted Chemical Shift (ppm)
Aromatic-C125 - 145
C-OH70 - 75
C-Br45 - 50

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for Absolute Configuration Determination

The determination of the absolute configuration of a chiral molecule is a critical step in its characterization. Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with left- and right-circularly polarized light, is a primary method for this purpose. nih.govmdpi.com For this compound, Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are particularly powerful techniques. researchgate.netnih.gov

The process involves measuring the experimental ECD or VCD spectrum of the compound and comparing it to a theoretically predicted spectrum generated through quantum-mechanical calculations, typically using Density Functional Theory (DFT). nih.govresearchgate.net

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of circularly polarized light in the UV-Vis region, corresponding to electronic transitions. The biphenyl and bromophenyl chromophores in the target molecule are expected to produce characteristic Cotton effects. The sign and intensity of these effects are highly sensitive to the spatial arrangement of the atoms around the stereocenter. By calculating the theoretical ECD spectrum for the (S)-configuration and comparing it to the experimental spectrum, an unambiguous assignment of the absolute configuration can be made.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of circularly polarized light in the infrared region, corresponding to molecular vibrations. nih.gov VCD offers an advantage over ECD in that it is applicable to molecules without strong UV-Vis chromophores and provides a larger number of spectral bands for comparison. nih.gov The experimental VCD spectrum, which shows both positive and negative bands for different vibrational modes, serves as a unique fingerprint of the molecule's absolute configuration. nih.gov A comparison of this experimental spectrum with the DFT-calculated spectrum for a chosen enantiomer allows for a confident assignment of the true absolute configuration. researchgate.netnih.gov

The reliability of both methods hinges on accurate conformational analysis, as the calculated spectrum must be a Boltzmann-weighted average of the spectra of all low-energy conformers. researchgate.net

X-ray Crystallography for Precise Solid-State Structure and Intermolecular Interactions

While solution-state techniques like NMR provide information on dynamic molecular structure, single-crystal X-ray crystallography offers an unparalleled, precise, and static picture of the molecule's conformation and its arrangement within a crystal lattice. growingscience.com Obtaining a suitable single crystal of this compound would allow for the unequivocal determination of its absolute configuration and provide a wealth of structural data.

The crystallographic data would yield exact bond lengths, bond angles, and torsion angles. A key parameter of interest would be the dihedral angle between the two phenyl rings of the biphenyl moiety, providing a definitive measure of the twist in the solid state. nih.gov

Furthermore, X-ray analysis reveals the details of the crystal packing and the specific intermolecular interactions that stabilize the lattice. For this molecule, several key interactions would be anticipated:

Hydrogen Bonding: The hydroxyl group (-OH) is a strong hydrogen bond donor and can also act as an acceptor. It is expected to form O-H···O hydrogen bonds with neighboring molecules, creating chains or more complex networks.

Halogen Bonding: The bromine atoms can act as halogen bond donors, interacting with Lewis basic sites (such as the oxygen atom of a hydroxyl group) on adjacent molecules.

π-π Stacking: The aromatic phenyl rings can engage in π-π stacking interactions, further stabilizing the crystal structure.

C-H···π Interactions: Hydrogen atoms attached to the aromatic rings can interact with the electron-rich face of a phenyl ring on another molecule.

Analysis of these interactions provides crucial insights into the supramolecular chemistry of the compound and can influence its physical properties, such as melting point and solubility.

Advanced Mass Spectrometry Techniques for Mechanistic Insights and Fragmentation Pathway Analysis

Advanced mass spectrometry (MS) techniques are essential for confirming the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. wikipedia.org High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental formula.

Upon ionization, typically via electron impact (EI), the resulting molecular ion (M⁺˙) is energetically unstable and undergoes fragmentation. chemguide.co.uk The analysis of these fragments provides a roadmap to the molecule's structure. For the target compound, several characteristic fragmentation pathways can be predicted based on the functional groups present: libretexts.org

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common pathway for alcohols. libretexts.org This would result in the formation of a stabilized, resonance-delocalized cation. For this molecule, cleavage between the carbinol carbon and the CH₂Br group would lead to the loss of a ·CH₂Br radical.

Loss of Water: Alcohols frequently undergo dehydration, leading to a fragment ion with a mass of M-18.

Loss of Bromine: Cleavage of the C-Br bond can lead to the loss of a bromine radical (·Br), resulting in a fragment at M-79/81, reflecting the isotopic abundance of bromine.

Biphenyl Fragmentation: The biphenyl core itself has characteristic fragmentation patterns, often involving the loss of hydrogen atoms or cleavage of the bond connecting the two rings. tue.nl The presence of bromine substituents will further influence these pathways.

Tandem mass spectrometry (MS/MS) can be used to isolate a specific fragment ion and induce further fragmentation, providing more detailed structural information and helping to piece together the complex fragmentation puzzle.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

Fragmentation PathwayLost Neutral Fragmentm/z of Resulting Ion
Molecular Ion-354/356/358
Loss of H₂OH₂O336/338/340
Loss of Br radical·Br275/277
Loss of CH₂Br radical·CH₂Br261/263
Cleavage of biphenyl bondC₆H₄Br181

In-situ Spectroscopic Probes for Reaction Monitoring and Kinetic Studies

Understanding the formation and subsequent reactions of this compound requires detailed knowledge of reaction kinetics and mechanisms. In-situ spectroscopic techniques, such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR), Raman, and NMR spectroscopy, are powerful tools for real-time reaction monitoring. mt.comspectroscopyonline.com These methods allow for the continuous tracking of reactant, intermediate, and product concentrations without the need for sampling, providing a dynamic view of the chemical transformation. acs.orgresearchgate.net

For instance, in the synthesis of this compound via the reduction of a corresponding α-bromoketone, in-situ IR spectroscopy could monitor the disappearance of the ketone's carbonyl stretch (~1680 cm⁻¹) and the appearance of the alcohol's O-H stretch (~3400 cm⁻¹). This real-time data allows for the precise determination of reaction endpoints and can reveal the presence of transient intermediates.

Computational and Theoretical Investigations of 1s 2 Bromo 1 4 4 Bromophenyl Phenyl Ethan 1 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Bonding Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of molecules. For compounds analogous to (1S)-2-bromo-1-[4-(4-bromophenyl)phenyl]ethan-1-ol, DFT methods like B3LYP with appropriate basis sets (e.g., 6-31G(d,p)) are employed to analyze various molecular properties. nih.gov

Key aspects of these analyses include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and stability. dntb.gov.uaresearchgate.net For similar brominated aromatic compounds, the HOMO is often localized on the phenyl rings, indicating these are the likely sites for electrophilic attack. The LUMO is typically distributed across the molecule, including the bromine atoms, suggesting susceptibility to nucleophilic attack.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net In related structures, the oxygen atom of the hydroxyl group and the regions around the bromine atoms often exhibit negative potential, making them susceptible to electrophilic interactions.

Mulliken Atomic Charges: These calculations provide the charge distribution on each atom, offering further insights into the molecule's polarity and reactive sites. researchgate.net

Conformational Analysis and Energy Landscapes

The biological activity and chemical reactivity of a molecule are heavily influenced by its three-dimensional structure. Conformational analysis aims to identify the most stable conformations (arrangements of atoms in space) and the energy barriers between them. nih.gov For a flexible molecule like this compound, with several rotatable bonds, this is particularly important.

Computational methods can systematically explore the potential energy surface of the molecule by rotating key dihedral angles. This allows for the identification of local and global energy minima, which correspond to the most stable conformers. For a similar compound, (E)-2-(1-(4-bromophenyl)ethylidene)hydrazinecarbothioamide, conformational analysis identified the most and least stable conformers, with a significant energy difference between them. christuniversity.in Such studies can reveal the preferred spatial arrangement of the phenyl rings and the bromo-ethanol side chain, which is crucial for understanding its interactions with other molecules.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry can predict various spectroscopic properties, such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra. researchgate.net These theoretical predictions can be compared with experimental data to confirm the molecule's structure and assign spectral features.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). researchgate.net Comparing these calculated shifts with experimental values can help in the structural elucidation of the compound.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. christuniversity.in These frequencies correspond to the stretching and bending of bonds and can be correlated with the peaks observed in an experimental IR spectrum. For example, the characteristic C-Br stretching frequency can be identified.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions of a molecule, which correspond to the absorption of light in the UV-Vis region. This can help in understanding the electronic properties and color of the compound. researchgate.net

Modeling of Reaction Mechanisms and Transition States to Elucidate Stereoselectivity

Understanding the mechanism of a chemical reaction is key to controlling its outcome, particularly in stereoselective synthesis. Computational modeling can be used to map out the entire reaction pathway, including reactants, products, intermediates, and transition states.

For the synthesis of a chiral alcohol like this compound, computational studies can elucidate the origin of stereoselectivity. By calculating the energies of the transition states leading to the different stereoisomers, it is possible to predict which product will be favored. This information is invaluable for designing more efficient and selective synthetic routes.

Theoretical Insights into Chiral Recognition and Catalyst-Substrate Interactions

Chiral recognition is a fundamental process in many biological and chemical systems. Computational methods can provide detailed insights into how a chiral molecule like this compound interacts with other chiral molecules, such as enzymes or chiral catalysts.

Molecular docking studies can predict the preferred binding mode of the molecule to a receptor or catalyst active site. researchgate.net These studies can reveal the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern the recognition process. This understanding can aid in the design of new catalysts for the enantioselective synthesis of this and related compounds.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While quantum chemical calculations are excellent for studying the properties of isolated molecules, the behavior of molecules in solution can be significantly different. Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound in different solvents. arxiv.orgtum.de

MD simulations can provide information on:

Solvation Structure: How solvent molecules arrange themselves around the solute molecule.

Conformational Dynamics: How the molecule's conformation changes over time in solution.

Transport Properties: Such as diffusion coefficients.

These simulations can help to bridge the gap between theoretical calculations on isolated molecules and experimental observations in solution. chemrxiv.orgresearchgate.net

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To provide a factually accurate and verifiable response, it is necessary to state that the information to fulfill this request is not present in the accessible scientific domain. Any attempt to generate the article would require speculation and the use of information from different molecules, which would violate the core instructions of focusing solely on the specified compound and adhering strictly to the outline.

Future Research Directions and Perspectives in 1s 2 Bromo 1 4 4 Bromophenyl Phenyl Ethan 1 Ol Chemistry

Development of More Sustainable and Green Chemistry Methodologies for Synthesis

The development of environmentally benign synthetic routes to chiral molecules is a cornerstone of modern organic chemistry. Future research on the synthesis of (1S)-2-bromo-1-[4-(4-bromophenyl)phenyl]ethan-1-ol should prioritize the incorporation of green chemistry principles.

A promising green approach to this molecule involves a two-step sequence starting with the synthesis of the precursor ketone, 2-bromo-1-[4-(4-bromophenyl)phenyl]ethanone, followed by an asymmetric reduction. The ketone itself can be synthesized via a Suzuki cross-coupling reaction between a suitable boronic acid and 2-bromo-1-(4-bromophenyl)ethanone. researchgate.netrsc.org To enhance the sustainability of this step, research should focus on utilizing greener reaction media, such as water or bio-based solvents, and employing highly efficient and recyclable palladium catalysts.

The subsequent asymmetric reduction of the ketone to the desired (1S)-alcohol is a critical step where green chemistry can have a significant impact. Biocatalysis offers a powerful and sustainable alternative to traditional chemical reductants. nih.gov The use of whole-cell biocatalysts or isolated enzymes, such as alcohol dehydrogenases (ADHs), can provide high enantioselectivity under mild reaction conditions. nih.gov Future investigations could screen a variety of microorganisms or commercially available enzyme kits to identify an optimal biocatalyst for this specific transformation. The use of coenzyme regeneration systems will be crucial for the economic viability of this approach on a larger scale. nih.gov

Table 1: Potential Green Chemistry Methodologies for the Synthesis of this compound

Synthesis StepConventional MethodProposed Green AlternativeKey Advantages of Green Alternative
Ketone Synthesis Suzuki coupling with organic solvents and homogeneous catalysts.Suzuki coupling in aqueous media with recyclable catalysts.Reduced solvent waste, catalyst reusability.
Asymmetric Reduction Chiral reducing agents (e.g., chiral boranes).Biocatalytic reduction using whole cells or isolated enzymes (ADHs).High enantioselectivity, mild reaction conditions, reduced use of hazardous reagents.

Exploration of Novel Reactivity Patterns and Cascade Transformations

The bifunctional nature of this compound, possessing both a secondary alcohol and a bromine atom, opens the door to a wide range of chemical transformations. The hydroxyl group can be oxidized to the corresponding ketone, undergo esterification, or be converted into a better leaving group. The bromine atom, on the other hand, is susceptible to nucleophilic substitution reactions. masterorganicchemistry.com

A particularly exciting area for future research is the exploration of cascade reactions, where a single synthetic operation leads to the formation of multiple chemical bonds. The strategic placement of the alcohol and bromine functionalities could enable novel intramolecular cyclization reactions to form complex heterocyclic structures. For instance, after converting the alcohol to a nucleophilic species, an intramolecular substitution of the bromine could lead to the formation of a chiral epoxide or other ring systems.

Furthermore, the biphenyl (B1667301) moiety can be further functionalized, for example, through additional cross-coupling reactions at the bromine-substituted phenyl ring, after the initial functionalities have been transformed.

Table 2: Potential Reactivity Patterns of this compound

Functional GroupPotential ReactionProduct Type
Secondary Alcohol Oxidationα-Bromoketone
EsterificationChiral Ester
Conversion to Leaving GroupTosylate, Mesylate
Bromine Atom Nucleophilic SubstitutionAlcohols, Amines, Thiols
Cross-Coupling ReactionsSubstituted Biphenyls
Combined Reactivity Intramolecular CyclizationChiral Heterocycles

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater scalability. amt.uk Future research should explore the integration of the synthesis of this compound and its subsequent transformations into flow chemistry platforms.

A continuous flow process could be designed to couple the synthesis of the precursor ketone with its asymmetric reduction in a sequential manner, minimizing manual handling and reaction time. rsc.org The use of immobilized enzymes or catalysts in packed-bed reactors would further enhance the efficiency and recyclability of the catalytic system. whiterose.ac.uk

Moreover, this chiral building block is an ideal candidate for integration into automated synthesis platforms. By subjecting the molecule to a variety of reagents in a parallel or sequential manner, large libraries of novel chiral compounds could be rapidly generated. This high-throughput approach would be invaluable for the discovery of new molecules with interesting biological or material properties.

Table 3: Advantages of Flow Chemistry for the Synthesis and Application of this compound

FeatureBenefit in Flow Chemistry
Improved Heat and Mass Transfer Better control over reaction conditions, leading to higher yields and selectivity.
Enhanced Safety Smaller reaction volumes minimize the risks associated with hazardous reagents and exothermic reactions.
Scalability Seamless transition from laboratory-scale synthesis to large-scale production.
Automation Enables high-throughput synthesis of derivatives for screening purposes.

Advanced Computational Design of Analogues with Tailored Reactivity and Selectivity

Computational chemistry provides powerful tools for understanding and predicting chemical reactivity. nih.gov Future research should leverage these tools for the rational design of analogues of this compound with tailored properties.

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to investigate the electronic structure and reactivity of the molecule. This understanding can guide the design of new analogues with modified substituents on the biphenyl core to fine-tune their steric and electronic properties. For example, the introduction of electron-donating or electron-withdrawing groups could modulate the reactivity of the alcohol and bromine functionalities.

Furthermore, computational modeling can be employed to design and optimize chiral catalysts for the asymmetric synthesis of this molecule and its analogues. bohrium.com By simulating the transition states of the catalytic reaction, it is possible to identify the key interactions that govern enantioselectivity and rationally design more efficient catalysts.

Table 4: Computational Approaches for the Study and Design of this compound and its Analogues

Computational MethodApplicationDesired Outcome
Density Functional Theory (DFT) Electronic structure analysis, reaction mechanism studies.Prediction of reactivity, design of analogues with tailored properties.
Molecular Docking Simulation of enzyme-substrate interactions.Identification of optimal biocatalysts for asymmetric synthesis.
Transition State Modeling Design of chiral catalysts.Development of highly efficient and enantioselective synthetic methods.

Expanding its Utility in Modular Synthesis of Complex Chemical Architectures

The unique combination of functional groups and a chiral center makes this compound a highly valuable building block for the modular synthesis of complex molecules. Its two distinct reactive sites, the alcohol and the bromine, can be addressed orthogonally, allowing for a stepwise and controlled construction of intricate chemical architectures.

Future research should focus on demonstrating the utility of this compound in the synthesis of biologically active molecules, chiral ligands for asymmetric catalysis, and novel materials. For example, the bromine atom can serve as a handle for the introduction of various substituents via cross-coupling reactions, while the chiral alcohol moiety can be used to control the stereochemistry of adjacent centers.

The modular nature of this building block allows for the systematic variation of different parts of a target molecule, facilitating the exploration of structure-activity relationships. This approach is particularly powerful in medicinal chemistry for the optimization of lead compounds.

Table 5: Potential Applications of this compound in Modular Synthesis

Target Molecule ClassSynthetic StrategyPotential Impact
Pharmaceuticals Stepwise functionalization to build complex drug scaffolds.Rapid access to libraries of chiral drug candidates.
Chiral Ligands Incorporation into ligand backbones for asymmetric catalysis.Development of new and more efficient catalytic systems.
Functional Materials Use as a chiral monomer in polymerization reactions.Creation of novel materials with unique optical or electronic properties.

Q & A

Q. What are the standard synthetic routes for (1S)-2-bromo-1-[4-(4-bromophenyl)phenyl]ethan-1-ol, and how can reaction conditions be optimized?

The compound is synthesized via Friedel-Crafts alkylation or Grignard reactions , leveraging brominated aromatic precursors. For example, analogous brominated alcohols are synthesized using Lewis acids (e.g., AlCl₃) to activate carbonyl intermediates . Optimization involves controlling temperature (0–25°C), solvent polarity (e.g., dichloromethane), and stoichiometry of brominating agents (e.g., PBr₃ or HBr). Monitoring progress via thin-layer chromatography (TLC) and adjusting reaction time (6–24 hours) minimizes side products .

Q. How is the stereochemical configuration (1S) of this compound verified?

Enantiomeric purity is confirmed using chiral HPLC with a cellulose-based column and polarimetric detection. For absolute configuration, single-crystal X-ray diffraction is definitive. Comparative analysis with known (R)-enantiomers (e.g., (R)-1-(4-bromophenyl)ethanol derivatives) via optical rotation and circular dichroism (CD) provides additional validation .

Q. What spectroscopic methods are essential for characterizing this compound?

  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., benzylic protons at δ 4.5–5.5 ppm) and quaternary carbons.
  • IR : Confirms the alcohol (-OH stretch ~3300 cm⁻¹) and C-Br bonds (~600 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ = 369.92 for C₁₄H₁₁Br₂O) .

Q. What are the critical storage and handling protocols for this brominated alcohol?

Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation. Handle in a fume hood with nitrile gloves due to volatility and potential lachrymatory effects. Avoid exposure to moisture to prevent hydrolysis of the C-Br bond .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., elimination vs. substitution) be controlled during functionalization of the secondary alcohol?

Substitution reactions (e.g., SN2 with KCN) require polar aprotic solvents (DMF) and low temperatures (0°C). Elimination is suppressed by avoiding strong bases (e.g., NaH) and high temperatures. Monitoring intermediates via GC-MS and optimizing leaving-group activation (e.g., tosylation) improves selectivity .

Q. What strategies resolve contradictions in spectroscopic data interpretation (e.g., overlapping NMR signals)?

Use 2D NMR techniques (COSY, HSQC) to resolve overlapping peaks. For ambiguous NOE effects, DFT computational modeling (e.g., Gaussian) predicts coupling constants and spatial arrangements. Cross-validation with X-ray crystallography (e.g., CCDC deposition) is recommended .

Q. How does the biphenyl scaffold influence this compound’s reactivity in cross-coupling reactions?

The electron-withdrawing bromine substituents activate the aryl ring for Suzuki-Miyaura couplings with boronic acids. However, steric hindrance from the biphenyl group may require microwave-assisted heating (80–120°C) and Pd(PPh₃)₄ catalysts for efficient coupling .

Q. What computational methods predict this compound’s biological or material science applications?

  • Molecular docking (AutoDock Vina) screens for binding affinity with protein targets (e.g., enzymes).
  • DFT calculations assess electronic properties (HOMO/LUMO gaps) for potential use in organic semiconductors or covalent organic frameworks (COFs) .

Q. How can enantioselective synthesis be achieved without chiral resolution?

Asymmetric catalysis using chiral ligands (e.g., BINOL-phosphates) in ketone reductions (e.g., Corey-Bakshi-Shibata) directly yields the (1S)-enantiomer. Kinetic resolution with lipases (e.g., Candida antarctica) selectively acylates the undesired enantiomer .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Continuous flow reactors improve heat/mass transfer for large-scale Friedel-Crafts reactions. Enantiomeric drift is minimized using immobilized chiral catalysts (e.g., silica-supported Ru-BINAP). Process analytical technology (PAT) monitors critical quality attributes (CQAs) in real-time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.